REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:13]([O:15]CC)=O)=[CH:10][NH:11][CH:12]=2)=[CH:4][CH:3]=1.[OH-].[NH4+:19]>C(OCC)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:13]([NH2:19])=[O:15])=[CH:10][NH:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
ethyl 4-(4-aminophenyl)-1H-pyrrole-3-carboxylate
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=1C(=CNC1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then returning to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
pressure, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
to give an orange solid which
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography [eluent: dichloromethane/methanol/acetonitrile (98/1/1 by volume)]
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the fractions under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a residue is obtained which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (2.7 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1C(=CNC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |